molecular formula C16H16N2O4S B6226196 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide CAS No. 1110988-22-1

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide

Cat. No. B6226196
CAS RN: 1110988-22-1
M. Wt: 332.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide, commonly known as Methyl-N-Methyl-Furfuryl-Sulfonamide (MFS), is an important synthetic intermediate used in the manufacture of a variety of pharmaceuticals and other products. MFS is a versatile and cost-effective synthetic intermediate that has been used in the synthesis of drugs, pesticides, fragrances, and other compounds. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of approximately 155°C.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has been used in a variety of scientific research applications, including drug synthesis, pesticide synthesis, and the synthesis of fragrances. It has also been used in the synthesis of other compounds such as polymers, surfactants, and dyes. 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents, as well as in the synthesis of pesticides and fragrances.

Mechanism of Action

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is a versatile and cost-effective synthetic intermediate that can be used in the synthesis of a variety of compounds. The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is not fully understood, however, it is believed that the sulfonamide group of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is responsible for its reactivity. The sulfonamide group can form hydrogen bonds with other molecules, which facilitates the formation of new bonds.
Biochemical and Physiological Effects
2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide can inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and analgesic effects in animal models. In addition, 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has been found to have anti-cancer effects in some animal models.

Advantages and Limitations for Lab Experiments

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is a versatile and cost-effective synthetic intermediate that can be used in the synthesis of a variety of compounds. The main advantage of using 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and purify 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide, making it a convenient choice for laboratory experiments. The main limitation of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The use of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide in scientific research has been growing in recent years, and there are a number of potential future directions for its use. These include its use in the synthesis of novel drugs and pesticides, its use in the synthesis of fragrances, and its use in the synthesis of polymers, surfactants, and dyes. Additionally, further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments could lead to further applications of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide.

Synthesis Methods

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is synthesized through a series of reactions starting with the reaction of 4-methylphenol and methyl furfuryl sulfonate in the presence of a base such as sodium hydroxide. The reaction produces a mixture of the desired product and by-products, which are then separated by column chromatography. The desired product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide' involves the reaction of 2-methylfuran-3-sulfonyl chloride with N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide in the presence of a base to form the desired product.", "Starting Materials": [ "2-methylfuran-3-sulfonyl chloride", "N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-methylfuran-3-sulfonyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes).", "Step 5: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product '2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide'." ] }

CAS RN

1110988-22-1

Product Name

2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.